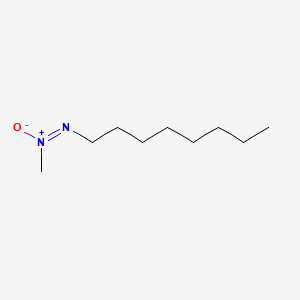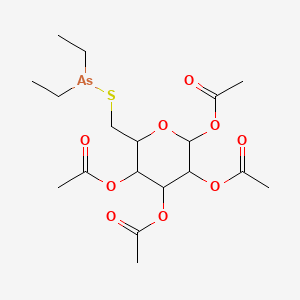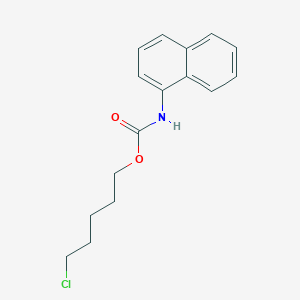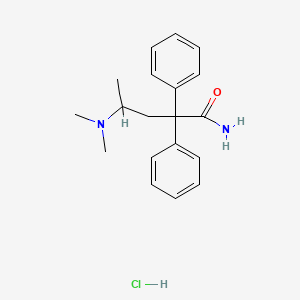
Aminopentamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminopentamide hydrochloride is a potent antispasmodic agent primarily used in veterinary medicine. It is a cholinergic blocking agent for smooth muscle, similar in action to atropine. This compound is often marketed under the brand name Centrine and is used to treat acute abdominal visceral spasms, pylorospasm, hypertrophic gastritis, and associated symptoms such as nausea, vomiting, and diarrhea in dogs and cats .
Preparation Methods
The synthesis of aminopentamide hydrochloride involves several steps. One common method includes the reaction of 4-(dimethylamino)-2,2-diphenylpentanamide with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Aminopentamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Aminopentamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antispasmodic agents and their mechanisms.
Biology: Researchers use it to study the effects of cholinergic blocking agents on smooth muscle tissues.
Medicine: Its primary application is in veterinary medicine for treating gastrointestinal disorders in animals.
Industry: It is used in the formulation of veterinary pharmaceuticals
Mechanism of Action
Aminopentamide hydrochloride exerts its effects by blocking cholinergic receptors in smooth muscle tissues. This action reduces the tone and amplitude of colonic contractions, decreases gastric secretion and acidity, and significantly reduces gastric motility. The molecular targets include muscarinic cholinergic receptors, which are part of the parasympathetic nervous system .
Comparison with Similar Compounds
Aminopentamide hydrochloride is similar to other antispasmodic agents such as atropine and hyoscine butylbromide. it is unique in its prolonged effect on reducing colonic contractions and its specific use in veterinary medicine. Other similar compounds include:
Atropine: A widely used antispasmodic and anticholinergic agent.
Hyoscine Butylbromide: Another antispasmodic agent used to treat abdominal pain and discomfort
This compound stands out due to its specific application in veterinary medicine and its effectiveness in treating gastrointestinal disorders in animals.
Properties
CAS No. |
2019-75-2 |
|---|---|
Molecular Formula |
C19H25ClN2O |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
4-(dimethylamino)-2,2-diphenylpentanamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3,(H2,20,22);1H |
InChI Key |
NNCPYVVEKIAMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



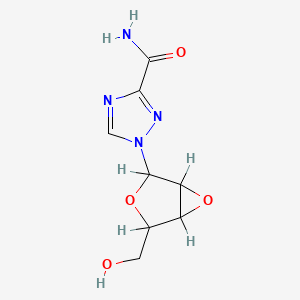
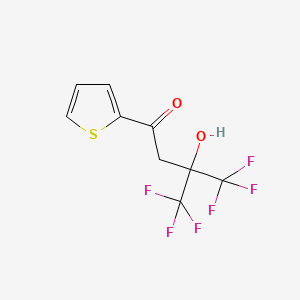
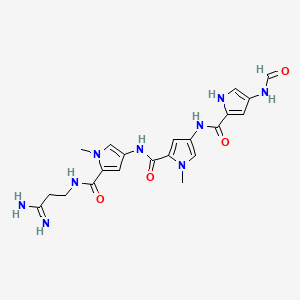
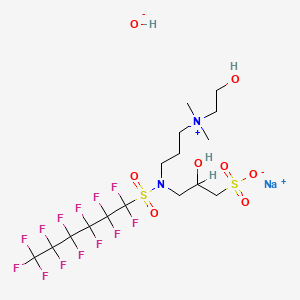

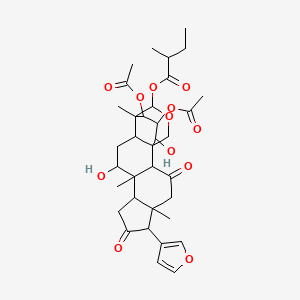
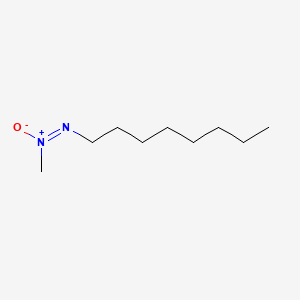
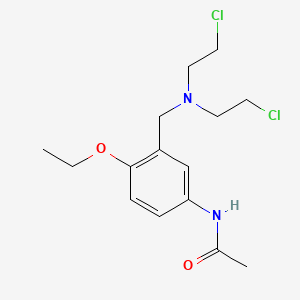
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
